

Radotinib mutational resistance profile compared to other TKIs

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Compound Focus: Radotinib

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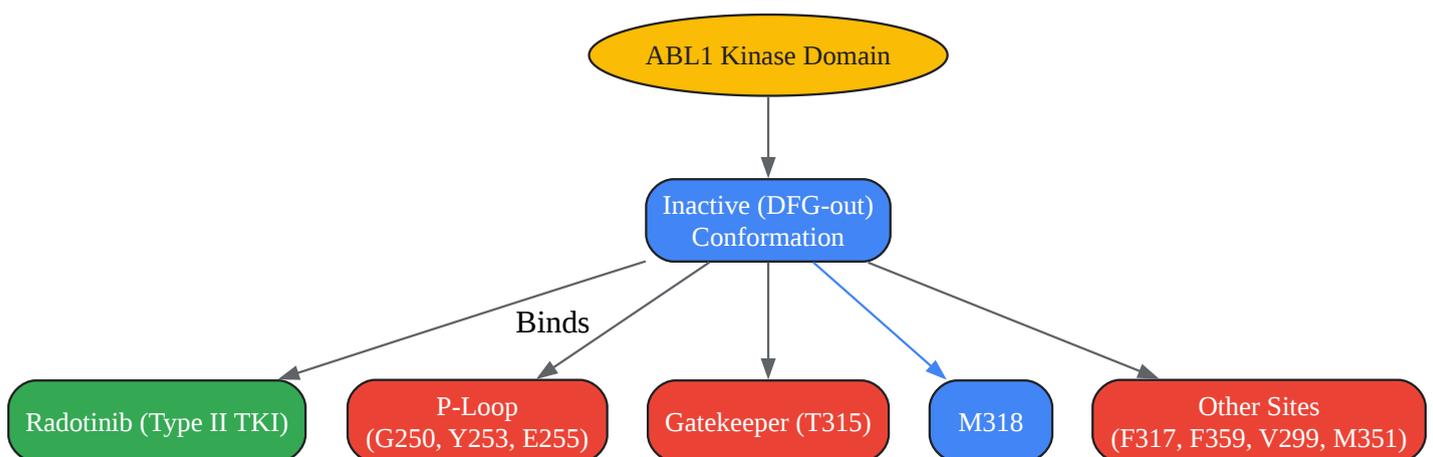
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Mechanism of Action and Binding

Radotinib is a type II TKI, binding to the inactive, DFG-out conformation of the BCR-ABL1 kinase [1] [2]. Its structure is highly similar to nilotinib, but a difference in one ring system (pyrazinyl in **radotinib** vs. pyridinyl in nilotinib) leads to a subtly different hydrogen bonding interaction with the M318 residue in the kinase domain [3] [4]. This difference can influence its interaction with certain mutants.

The diagram below illustrates how **radotinib** binds to BCR-ABL1 and where major resistance mutations occur.



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Mutational Resistance Profile of Radotinib

Radotinib's efficacy varies significantly across different BCR-ABL1 kinase domain mutations. The table below summarizes its preclinical inhibitory activity (IC50 in nM) compared to nilotinib [3] [4].

| BCR-ABL1 Variant | Radotinib IC50 (nM) | Nilotinib IC50 (nM) | Notes & Clinical Correlation |
|-----------------------------|---------------------|---------------------|---|
| Native (unmutated) | 30.6 | 32.5 | Comparable potency [3] [4]. |
| P-loop Mutants | | | High-level clinical resistance forecast [3]. |
| ┆ G250E | 472.7 | 306.5 | ~1.5x less potent than nilotinib [3]. |
| ┆ Y253H | 2804.0 | 1719.3 | ~1.6x less potent than nilotinib [3]. |
| ┆ E255V | 1618.7 | 897.2 | ~1.8x less potent than nilotinib [3]. |
| T315I Gatekeeper | Resistant | Resistant | Complete insensitivity to both drugs [3]. |
| Other Single Mutants | | | Variable response, some conferring moderate resistance. |
| ┆ F317L | 200.1 | 100.5 | ~2x less potent than nilotinib [3]. |
| ┆ V299L | 106.4 | 74.4 | ~1.4x less potent than nilotinib [3]. |
| ┆ F359C | 569.8 | 370.0 | ~1.5x less potent than nilotinib [3]. |
| Compound Mutants | | | Substantially reduced potency vs. nilotinib [3]. |
| ┆ V299L + F317L | 362.1 | 133.6 | ~2.7x less potent than nilotinib [3]. |

| BCR-ABL1 Variant | Radotinib IC50 (nM) | Nilotinib IC50 (nM) | Notes & Clinical Correlation |
|------------------|---------------------|---------------------|--|
| └ V299L + F359V | 805.0 | 380.2 | ~2.1x less potent than nilotinib [3]. |
| └ F317L + F359V | 8964.3 | 622.9 | >14x less potent than nilotinib [3]. |

Comparison with Other TKIs

This table positions **radotinib** within the broader TKI arsenal, based on clinical and preclinical profiles [1].

| TKI (Generation) | Key Resistance Mutations (Single Mutants) | Key Distinguishing Features |
|------------------|---|--|
| Imatinib (1st) | M244V, G250E, Y253H, E255K/V, T315I, F317L, F359V [1] | Broadest spectrum of vulnerabilities. |
| Radotinib (2nd) | G250E, Y253H, E255K/V, T315I, F359V [3] [5] | Profile similar to nilotinib; less potent against several single and compound mutants. |
| Nilotinib (2nd) | Y253H, E255K/V, T315I, F359V [1] | Similar profile to radotinib but generally more potent. |
| Dasatinib (2nd) | V299L, T315I, F317L/V/I/C [1] | Type I inhibitor; distinct hotspot at V299 and F317. |
| Ponatinib (3rd) | T315I (and no single mutants) [1] | Only approved TKI active against all single mutants, including T315I. |

Experimental Data and Clinical Correlation

The resistance profile is not just theoretical; it is corroborated by clinical and experimental evidence.

- In Vitro Cellular Assays:** The primary data in the tables above come from standard MTS cell proliferation assays using Ba/F3 cell lines engineered to depend on specific BCR-ABL1 mutants

(native or mutated) for survival. The IC50 value represents the drug concentration required to inhibit cell proliferation by 50% [3].

- **Immunoblot Analysis:** This method confirms that **radotinib** effectively blocks phosphorylation of BCR-ABL1 and its downstream signaling in native and some mutant cells (e.g., V299L, F317L), but not in others (e.g., E255V, T315I) [3].
- **Clinical Response Correlation:** A phase II clinical trial in CML patients with resistance/intolerance to prior TKIs showed that **only 3 out of 14 patients (21%) with baseline BCR-ABL1 mutations achieved a complete cytogenetic response (CCyR)**, compared to higher response rates in patients without mutations [5]. During the trial, newly emergent mutations in six patients included **E255V and T315I**, which are associated with high-level **radotinib** resistance in preclinical models [3].

Key Takeaways for Researchers

- **Consider Mutation Status:** **Radotinib** is a potent option for native BCR-ABL1 and a subset of mutants (e.g., M244V, M351T), but its efficacy is significantly compromised by P-loop mutations and the T315I gatekeeper mutation.
- **Beware of Compound Mutants:** The reduced potency of **radotinib** against compound mutants, especially those involving F359 and other residues, is a notable weakness compared to nilotinib. This may be a critical factor in cases of treatment failure with prior second-generation TKIs.
- **Position in the TKI Arsenal:** **Radotinib**'s primary clinical value may lie as a therapeutic option after imatinib failure, particularly in regions where cost is a consideration [3]. For patients harboring or at risk of developing mutations with high-level resistance (like T315I), third-generation TKIs like ponatinib are required.

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